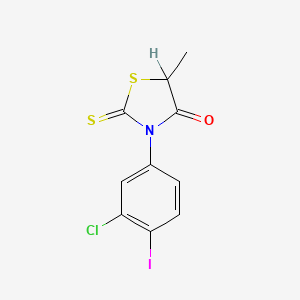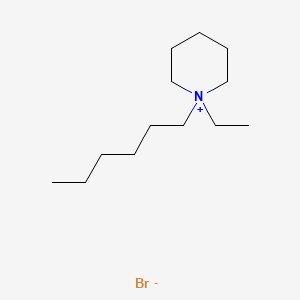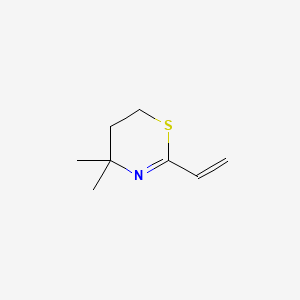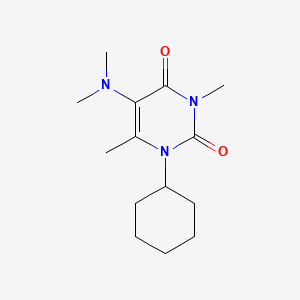
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a cyclohexyl group at the 1-position, dimethyl groups at the 3- and 6-positions, and a dimethylamino group at the 5-position. Its molecular formula is C14H23N3O2, and it has a molecular weight of 265.357 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For instance, the preparation of 6-amino-1,3-dimethyl uracil involves condensation and cyclization reactions . The process includes the use of cyanoacetic acid, acetic anhydride, and 1,3-dimethylurea under controlled conditions to achieve high yield and purity .
Industrial Production Methods
Industrial production methods for uracil derivatives often involve large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The focus is on optimizing reaction conditions to maximize yield, reduce reaction time, and minimize the generation of pollutants .
Analyse Des Réactions Chimiques
Types of Reactions
Uracil derivatives undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for halogenation, Grignard reagents for nucleophilic addition, and various solvents like water, dimethyl sulfoxide (DMSO), and chloroform .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of uracil derivatives with bromine in different solvents can lead to various brominated products .
Applications De Recherche Scientifique
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- has several scientific research applications:
Chemistry: Used as a reagent to study the absorption and fluorescence spectra of uracil derivatives.
Biology: Investigated for its potential role in molecular genetics and the study of nucleic acids.
Medicine: Explored for its potential antiviral properties and as a structural base for antiviral agents.
Industry: Utilized in the preparation of various chemical compounds and materials.
Mécanisme D'action
The mechanism of action of uracil derivatives involves their interaction with molecular targets and pathways. For instance, hexazinone, a related compound, inhibits photosynthesis by binding to the D-1 quinone protein of the electron transport chain in photosystem II . This leads to the disruption of electron transport and cellular damage.
Comparaison Avec Des Composés Similaires
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- can be compared with other uracil derivatives such as:
1,3-Dimethyluracil: Lacks the cyclohexyl and dimethylamino groups.
6-Amino-1,3-dimethyluracil: Contains an amino group at the 6-position instead of a dimethyl group.
Hexazinone: A triazine derivative used as a herbicide.
The uniqueness of uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
32150-41-7 |
|---|---|
Formule moléculaire |
C14H23N3O2 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
1-cyclohexyl-5-(dimethylamino)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O2/c1-10-12(15(2)3)13(18)16(4)14(19)17(10)11-8-6-5-7-9-11/h11H,5-9H2,1-4H3 |
Clé InChI |
IGDRIKGAYWASDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C(=O)N1C2CCCCC2)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




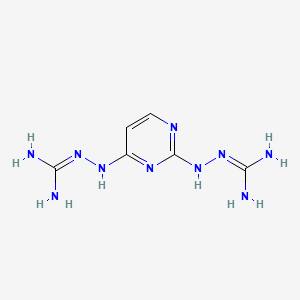
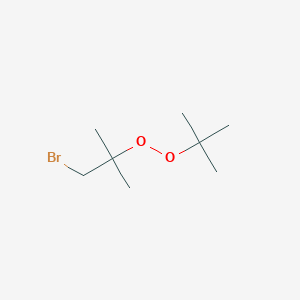
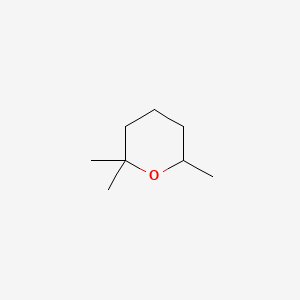

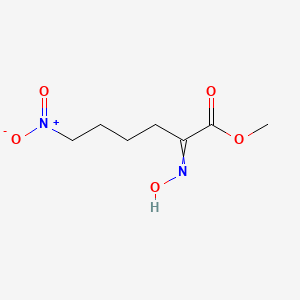

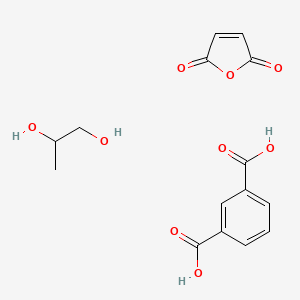
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)
